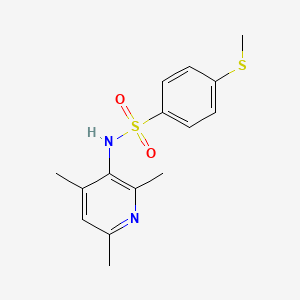
4-(methylsulfanyl)-N-(2,4,6-trimethylpyridin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(METHYLSULFANYL)-N-(2,4,6-TRIMETHYL-3-PYRIDINYL)BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a methylsulfanyl group and a trimethylpyridinyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-N-(2,4,6-TRIMETHYL-3-PYRIDINYL)BENZENESULFONAMIDE typically involves the following steps:
Formation of the Benzenesulfonamide Core: This can be achieved by reacting a suitable benzene derivative with sulfonamide reagents under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or related reagents.
Attachment of the Trimethylpyridinyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in transition metal-catalyzed reactions.
Material Science: As a building block for advanced materials.
Biology
Antimicrobial Agents: Potential use as an antimicrobial agent due to the sulfonamide moiety.
Enzyme Inhibition: Possible inhibitor of specific enzymes.
Medicine
Drug Development: Exploration as a lead compound for new drug candidates.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-N-(2,4,6-TRIMETHYL-3-PYRIDINYL)BENZENESULFONAMIDE would depend on its specific application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include dihydropteroate synthase or other enzymes involved in folate synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Trimethoprim: Another antimicrobial agent that targets folate synthesis.
Uniqueness
4-(METHYLSULFANYL)-N-(2,4,6-TRIMETHYL-3-PYRIDINYL)BENZENESULFONAMIDE is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides. The presence of the methylsulfanyl and trimethylpyridinyl groups could enhance its binding affinity to molecular targets or alter its pharmacokinetic profile.
Properties
Molecular Formula |
C15H18N2O2S2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-methylsulfanyl-N-(2,4,6-trimethylpyridin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S2/c1-10-9-11(2)16-12(3)15(10)17-21(18,19)14-7-5-13(20-4)6-8-14/h5-9,17H,1-4H3 |
InChI Key |
YYHINIWQJKNMNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1NS(=O)(=O)C2=CC=C(C=C2)SC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















